1-[(3-chlorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
Description
1-[(3-chlorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a complex organic compound that belongs to the class of benzothiadiazine derivatives
Properties
IUPAC Name |
[1-[(3-chlorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c20-15-7-5-6-14(12-15)13-23-16-8-1-2-9-17(16)27(25,26)18(21-23)19(24)22-10-3-4-11-22/h1-2,5-9,12H,3-4,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUZAWRVPQBYHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multi-step organic reactions. The starting materials often include 3-chlorobenzyl chloride, pyrrolidine, and benzothiadiazine derivatives. The reaction conditions may involve:
Step 1: Nucleophilic substitution reaction between 3-chlorobenzyl chloride and pyrrolidine in the presence of a base such as sodium hydroxide.
Step 2: Cyclization reaction to form the benzothiadiazine ring, often using reagents like sulfur and ammonia under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Continuous flow reactors for efficient mixing and reaction control.
- Purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield sulfoxides or sulfones.
- Reduction may produce amines or alcohols.
- Substitution may result in halogenated derivatives.
Scientific Research Applications
Research has indicated that compounds similar to 1-[(3-chlorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione exhibit a range of biological activities:
Anticancer Activity
Studies have shown that benzothiadiazine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example:
- In vitro studies demonstrated that these compounds can effectively reduce cell viability in breast and lung cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Properties
Certain derivatives have been evaluated for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.
CNS Activity
Benzothiadiazines are being investigated for their potential neuroprotective effects. These compounds may modulate neurotransmitter systems, providing therapeutic benefits in conditions like anxiety and depression .
Case Studies
Several case studies highlight the applications of this compound in drug development:
- Antitumor Study :
- Neuropharmacological Research :
- Antimicrobial Evaluation :
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
- Inhibiting enzyme activity through binding to the active site.
- Modulating receptor function by acting as an agonist or antagonist.
- Interfering with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-[(3-chlorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione: A benzothiadiazine derivative with potential biological activities.
This compound: Another benzothiadiazine derivative with similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and chemical reactivity compared to other benzothiadiazine derivatives.
Biological Activity
The compound 1-[(3-chlorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione represents a class of benzothiadiazine derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the pharmacological properties, synthesis methods, and biological evaluations of this compound, highlighting its anticancer activity and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 423.90 g/mol. The structure includes a benzothiadiazine core, characterized by a bicyclic structure containing sulfur and nitrogen atoms, which is substituted with a chlorophenyl group and a pyrrolidine moiety. The presence of the carbonyl group in the pyrrolidine ring enhances its reactivity and biological interactions .
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the Benzothiadiazine Core : Using appropriate precursors to build the bicyclic structure.
- Substitution Reactions : Introducing the chlorophenyl and pyrrolidine groups through nucleophilic substitutions or coupling reactions.
- Purification : Employing chromatography techniques to isolate the final product with high purity .
Anticancer Activity
Recent studies have demonstrated that derivatives of benzothiadiazine exhibit significant cytotoxic effects against various cancer cell lines. Notably:
- In vitro Studies : The compound showed promising activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The median inhibitory concentration (IC50) values were reported as follows:
- Mechanism of Action : The cytotoxic effects are attributed to the induction of apoptosis, evidenced by increased Bax/Bcl-2 ratios and activation of caspase pathways. Cell cycle analysis indicated arrest at the S and G2/M phases, leading to inhibited proliferation of cancer cells .
Other Pharmacological Activities
In addition to anticancer properties, compounds similar to this derivative have been investigated for other biological activities:
- Antimicrobial Properties : Some studies suggest potential antibacterial and antifungal activities due to structural similarities with known antimicrobial agents.
- Neuroprotective Effects : Pyrrolidine derivatives have shown promise in neuroprotection models, suggesting potential applications in neurodegenerative diseases .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Study on MCF-7 Cells : A detailed examination revealed that treatment with this compound resulted in significant apoptosis compared to control groups.
- Animal Models : In vivo studies demonstrated tumor reduction in xenograft models when treated with this compound, supporting its potential as an effective anticancer agent .
Comparative Analysis
To better understand the biological activity of This compound , it is useful to compare it with other related compounds:
| Compound Name | Structure Features | Anticancer Activity (IC50) | Mechanism |
|---|---|---|---|
| Compound A | Benzothiadiazine derivative | 5.36 µg/mL (MCF-7) | Apoptosis induction |
| Compound B | Pyrrolidine-based | 3.21 µg/mL (HepG2) | Cell cycle arrest |
| Compound C | Similar scaffold | 10 µg/mL (various) | Multi-target effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
